molecular formula C7H10O3 B6247506 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2408975-26-6

3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6247506
CAS No.: 2408975-26-6
M. Wt: 142.15 g/mol
InChI Key: GMNMEPWTUITKND-UHFFFAOYSA-N
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Description

3-methyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:

  • Formation of the Bicyclic Core: : The initial step often involves the formation of the bicyclic core structure. This can be achieved through a [2+1] cycloaddition reaction where an oxirane (epoxide) reacts with a cyclopropane derivative under specific conditions.

  • Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as an alcohol or aldehyde, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the cycloaddition and oxidation reactions are carried out sequentially.

    Continuous Flow Systems: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes are common products.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the methyl group at the 3-position.

    3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: The carboxylic acid group is located at a different position on the bicyclic structure.

Uniqueness

3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the specific positioning of the methyl group and the carboxylic acid group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2408975-26-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-4-5-2-7(3-5,10-4)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

GMNMEPWTUITKND-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2)(O1)C(=O)O

Purity

95

Origin of Product

United States

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